3,5-Dimethylidenecyclohex-1-ene
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Overview
Description
3,5-Dimethylidenecyclohex-1-ene is an organic compound with a unique structure characterized by two methylene groups attached to a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylidenecyclohex-1-ene typically involves the dehydrobromination of 1,2-dibromocyclohexane using strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylidenecyclohex-1-ene undergoes various chemical reactions, including:
Substitution: Halogenation reactions with bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Br₂ or Cl₂ in an inert solvent like carbon tetrachloride (CCl₄).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated cyclohexenes.
Scientific Research Applications
3,5-Dimethylidenecyclohex-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-Dimethylidenecyclohex-1-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cyclohexa-1,3-diene: Another cyclohexene derivative with similar structural features but different reactivity.
1,3-Dimethylcyclohexane: A saturated analog with different chemical properties.
Properties
CAS No. |
38461-17-5 |
---|---|
Molecular Formula |
C8H10 |
Molecular Weight |
106.16 g/mol |
IUPAC Name |
3,5-dimethylidenecyclohexene |
InChI |
InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-4H,1-2,5-6H2 |
InChI Key |
WTQHNWLXESYFAM-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC=CC(=C)C1 |
Origin of Product |
United States |
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